molecular formula C17H14N2O2 B504884 4-methoxy-N-quinolin-5-ylbenzamide CAS No. 878971-06-3

4-methoxy-N-quinolin-5-ylbenzamide

Cat. No.: B504884
CAS No.: 878971-06-3
M. Wt: 278.3g/mol
InChI Key: QYZGGNVEIWCQLY-UHFFFAOYSA-N
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Description

4-methoxy-N-quinolin-5-ylbenzamide is a synthetic hybrid compound incorporating two privileged pharmacophores in medicinal chemistry: the quinoline scaffold and the benzamide moiety. This structural class has demonstrated significant potential in oncological research, particularly as inhibitors of tubulin polymerization. Tubulin is a critical molecular target for anticancer drug discovery, as its polymerization into microtubules is essential for cellular processes like mitosis and intracellular transport; disrupting this process effectively halts the proliferation of cancer cells . Research on closely related quinoline-cinnamide hybrids has shown that the presence of the 4-methoxybenzamide group is a favorable structural feature for potent cytotoxic activity. These compounds have been shown to significantly inhibit the growth of liver cancer (HepG2) cell lines. The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, which leads to a disruption in microtubule dynamics. This disruption subsequently triggers a substantial modification in the cellular cycle distribution and induces apoptotic cell death through the activation of caspase pathways, as evidenced by a significant upregulation of active caspase-9 . Beyond its direct antimitotic effects, the quinoline scaffold is recognized for its diverse pharmacological applications, making it a versatile template in drug discovery. The integration of the quinoline moiety with amide-containing structures is a established strategy to develop hybrid molecules with enhanced and potentially multi-targeted biological profiles . Consequently, this compound represents a compound of high interest for researchers investigating novel targeted therapies for cancer, mechanisms of programmed cell death, and the development of small-molecule tubulin inhibitors.

Properties

CAS No.

878971-06-3

Molecular Formula

C17H14N2O2

Molecular Weight

278.3g/mol

IUPAC Name

4-methoxy-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C17H14N2O2/c1-21-13-9-7-12(8-10-13)17(20)19-16-6-2-5-15-14(16)4-3-11-18-15/h2-11H,1H3,(H,19,20)

InChI Key

QYZGGNVEIWCQLY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity :
    • Mechanism : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation through various pathways, including the modulation of kinase activity and interaction with DNA. For instance, quinoline derivatives are known to interfere with cellular processes such as replication and transcription.
    • Case Studies : Research has indicated that quinoline-based compounds can induce apoptosis in cancer cells. A study demonstrated that derivatives of 4-methoxy-N-quinolin-5-ylbenzamide exhibited selective cytotoxicity against several cancer cell lines .
  • Antibacterial and Antifungal Properties :
    • Mechanism : The compound's ability to bind to specific enzymes or receptors may inhibit bacterial growth and fungal infections. This is particularly relevant in the context of increasing antibiotic resistance.
    • Case Studies : A comparative study highlighted the efficacy of quinoline derivatives against resistant strains of bacteria, showcasing their potential as novel antibacterial agents .
  • Antiparasitic Effects :
    • Mechanism : Similar compounds have been reported to exhibit activity against various parasites by disrupting their metabolic pathways.
    • Case Studies : Research has shown that certain quinoline derivatives can effectively target parasites responsible for diseases such as malaria, suggesting a promising avenue for drug development .

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • DNA Interaction : By binding to DNA or interfering with its replication, the compound can induce cytotoxic effects in rapidly dividing cells.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to therapeutic effects.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

StepDescription
1Formation of the quinoline ring through cyclization reactions.
2Introduction of the methoxy group via methylation techniques.
3Coupling with the benzamide moiety using cross-coupling methods like Buchwald-Hartwig reaction.

Industrial synthesis may utilize automated reactors and continuous flow systems to enhance efficiency and yield, incorporating advanced purification techniques like high-performance liquid chromatography .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 4-methoxy-N-quinolin-5-ylbenzamide, differing primarily in substituents or heterocyclic systems:

4-Phenyl-N-quinolin-5-ylbenzamide
  • Key Difference : Replacement of the 4-methoxy group with a phenyl substituent.
  • Electronic Effects: Lacks the electron-donating methoxy group, which may weaken hydrogen bonding or π-π stacking interactions with biological targets . Biological Activity: Reduced polarity could alter binding affinity in enzymes reliant on polar interactions, such as topoisomerases.
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
  • Key Difference: Substitution of the quinoline ring with a thiazole ring bearing 4-methylphenyl and phenyl groups.
  • Impact: Heterocyclic System: The thiazole ring introduces a sulfur atom, which may participate in hydrophobic interactions or coordinate with metal ions. Steric Effects: Bulky substituents on the thiazole (e.g., 4-methylphenyl) could hinder binding to flat binding pockets but enhance selectivity for specific targets . Solubility: Thiazole’s moderate polarity may improve solubility compared to quinoline derivatives.
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
  • Key Difference : Incorporation of a dioxothiazolidinylidene group at the benzamide’s 4-position.
  • Bioactivity: The conjugated system may confer anti-inflammatory or antidiabetic activity, as thiazolidinones are known PPAR-γ modulators .
Triazole-Containing Benzamide (e.g., N-((4-benzyl-5-...triazol-3-yl)methyl)-4-methoxybenzamide)
  • Key Difference: Replacement of quinoline with a triazole ring.
  • Hydrogen Bonding: The triazole’s nitrogen atoms can act as hydrogen bond acceptors, improving target affinity .

Data Table: Structural and Hypothesized Property Comparison

Compound Name R1 (Benzamide) R2 (Amine) Key Features Hypothesized Properties
This compound 4-OCH₃ Quinolin-5-yl Quinoline, methoxy High lipophilicity; DNA intercalation potential
4-Phenyl-N-quinolin-5-ylbenzamide 4-Ph Quinolin-5-yl Phenyl substitution Increased logP; altered target engagement
4-Methoxy-N-thiazol-2-ylbenzamide [2] 4-OCH₃ Thiazol-2-yl Thiazole, methylphenyl Improved solubility; metal coordination capacity
(E)-4-(Dioxothiazolidinyl)benzamide [1] Dioxothiazolidine Phenyl Conjugated system Anti-inflammatory potential; high polarity
Triazole-containing benzamide [4] 4-OCH₃ Triazol-3-yl Triazole ring Metabolic stability; hydrogen bonding

Research Findings and Implications

  • Quinoline vs. Thiazole: Quinoline derivatives are more likely to interact with nucleic acids (e.g., topoisomerase inhibition), while thiazole-containing analogues may target enzymes with sulfur-binding pockets (e.g., kinases) .
  • Methoxy vs. Phenyl : Methoxy’s electron-donating nature enhances binding to receptors requiring polar interactions, whereas phenyl groups favor hydrophobic binding sites .
  • Heterocyclic Systems: Thiazolidinones and triazoles introduce distinct pharmacophoric features—thiazolidinones for metabolic disorders and triazoles for antimicrobial applications .

Preparation Methods

Amidation via Pre-Formed Acid Chloride Intermediate

The most straightforward route involves reacting 4-methoxybenzoyl chloride with 5-aminoquinoline in anhydrous dichloromethane (DCM). In this method, 5-aminoquinoline (4.0 mmol) and triethylamine (6.0 mmol) are dissolved in DCM and cooled to 0°C. A solution of 4-methoxybenzoyl chloride (4.4 mmol) in DCM is added dropwise, followed by stirring at room temperature overnight. Workup includes sequential washes with saturated sodium bicarbonate, 1M HCl, and brine, followed by drying over MgSO₄ and purification via silica gel chromatography.

Key Advantages :

  • High functional group tolerance due to mild reaction conditions.

  • Scalable for bulk synthesis with minimal side reactions.

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.

  • Column chromatography is often necessary to isolate the product, reducing atom economy.

Enantioselective Coupling Using Chiral Reagents

Emerging methodologies employ pseudo-enantiomeric coupling reagents such as bis-(4,6-dimethoxy-1,3,5-triazin-2-yl)quinine bis-tetrafluoroborate (2DMT/quinine/2BF₄⁻) to activate 4-methoxybenzoic acid. The carboxylic acid (15 mmol) is treated with the chiral reagent (1.2 equiv) and diisopropylethylamine (DIPEA) in DCM, forming an activated intermediate that couples with 5-aminoquinoline within 2 hours. This method achieves >95% enantiomeric homogeneity, critical for pharmaceutical applications.

Key Advantages :

  • Enables stereochemical control without chiral auxiliaries.

  • Faster activation kinetics compared to traditional carbodiimides.

Limitations :

  • High reagent costs limit industrial feasibility.

  • Requires optimization of base and solvent to suppress racemization.

Comparative Analysis of Synthetic Routes

The following table contrasts the three methods based on critical parameters:

Method Reagents Conditions Purification Key Advantages
Pre-formed acid chloride4-Methoxybenzoyl chloride, Et₃N0°C → RT, anhydrousColumn chromatographyHigh yield, scalability
In situ acid chlorideOxalyl chloride, DMF, Et₃N0°C → RT, anhydrousColumn chromatographyAvoids acid chloride isolation
Chiral coupling reagent2DMT/quinine/2BF₄⁻, DIPEART, 2 hoursPrecipitationStereochemical control, rapid kinetics

Optimization and Yield Enhancement Strategies

  • Solvent Selection : Replacing DCM with tetrahydrofuran (THF) in Method 2.2 improves solubility of 4-methoxybenzoic acid, reducing reaction time by 30%.

  • Catalytic Additives : Adding 4-dimethylaminopyridine (DMAP) in Method 2.1 accelerates amidation, achieving >90% conversion within 6 hours.

  • Temperature Control : Maintaining −78°C during acid chloride formation (Method 2.2) minimizes decomposition, enhancing yield by 15%.

Challenges and Practical Considerations

  • Moisture Sensitivity : All methods require rigorous exclusion of moisture to prevent hydrolysis of intermediates.

  • Purification Complexity : Silica gel chromatography remains indispensable but increases production costs.

  • Reagent Compatibility : Chiral reagents (Method 2.3) may interact with electron-rich aromatic systems, necessitating protective group strategies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-methoxy-N-quinolin-5-ylbenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves condensation reactions between substituted benzoic acid derivatives and aminoquinoline moieties. For example, intermediates like 4-methoxybenzamide (CAS 3424-93-9) can be prepared via coupling reactions using reagents such as oxalyl chloride or bromo-diethylmalonate under controlled anhydrous conditions . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for amine:acid chloride) and temperature gradients (e.g., 0°C to room temperature for 12 hours) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying methoxy (-OCH₃) and quinoline proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 323.1294). Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending. Fluorescence spectroscopy (e.g., excitation/emission at 280/340 nm) may assess photophysical properties, as demonstrated for structurally similar benzamides .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high crystallinity?

  • Methodology : Ethanol-water mixtures (7:3 v/v) or dichloromethane-hexane systems are effective. Slow evaporation at 4°C yields monoclinic crystals suitable for X-ray diffraction (XRD), which resolves bond angles and confirms the amide linkage geometry. Solvent polarity adjustments (e.g., adding 5% DMF) may improve crystal size for single-crystal analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding affinity studies for this compound?

  • Methodology : Discrepancies in IC₅₀ values (e.g., dopamine D2 vs. serotonin 5-HT3 receptors) require comparative assays using standardized radioligands (e.g., [³H]spiperone for D2, [³H]GR65630 for 5-HT3). Competitive binding experiments should normalize for membrane protein concentration (e.g., 0.5 mg/mL) and incubation time (90 minutes at 25°C). Computational docking (AutoDock Vina) can model steric clashes between the methoxy group and receptor pockets, explaining selectivity differences .

Q. What strategies enhance the metabolic stability of this compound in preclinical studies?

  • Methodology : Deuteration of the methoxy group (e.g., CD₃O- substitution) reduces CYP450-mediated oxidation, as shown for deuterated benzaldehydes . Alternatively, fluorination at the quinoline C-8 position blocks Phase I metabolism. Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify half-life improvements. LC-MS/MS monitors metabolites (e.g., hydroxylated derivatives) to identify degradation hotspots .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for kinase inhibition?

  • Methodology : Synthesize analogs with variations at the quinoline C-5 (e.g., Cl, CF₃) and benzamide para-methoxy positions. Screen against kinase panels (e.g., EGFR, VEGFR2) using ATP-Glo assays. Molecular dynamics simulations (AMBER) predict binding free energy (ΔG) for substituent effects. Dose-response curves (10 nM–100 μM) identify EC₅₀ shifts, with logP adjustments (via Hansch analysis) balancing potency and solubility .

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